molecular formula C20H14BrN3O5S2 B11530385 2-bromo-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-(phenylsulfonyl)benzohydrazide

2-bromo-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-(phenylsulfonyl)benzohydrazide

Cat. No.: B11530385
M. Wt: 520.4 g/mol
InChI Key: SAGBDRJFUDRWTN-UHFFFAOYSA-N
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Description

2-BROMO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a bromine atom, a benzisothiazole ring, and a phenylsulfonyl group

Preparation Methods

The synthesis of 2-BROMO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step often involves the condensation of the sulfonylated intermediate with benzohydrazide under controlled conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-BROMO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar compounds include other benzisothiazole derivatives and sulfonyl hydrazides. Compared to these compounds, 2-BROMO-N’-[(3E)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(PHENYLSULFONYL)BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H14BrN3O5S2

Molecular Weight

520.4 g/mol

IUPAC Name

N-(benzenesulfonyl)-2-bromo-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)benzohydrazide

InChI

InChI=1S/C20H14BrN3O5S2/c21-17-12-6-4-10-15(17)20(25)24(31(28,29)14-8-2-1-3-9-14)22-19-16-11-5-7-13-18(16)30(26,27)23-19/h1-13H,(H,22,23)

InChI Key

SAGBDRJFUDRWTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C(=O)C2=CC=CC=C2Br)NC3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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